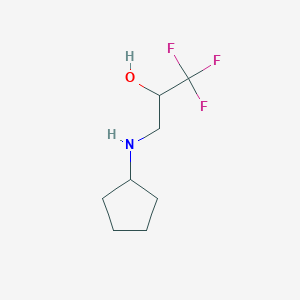

3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol

Description

Properties

IUPAC Name |

3-(cyclopentylamino)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c9-8(10,11)7(13)5-12-6-3-1-2-4-6/h6-7,12-13H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKWNOGFHXWHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclopentylamine with a trifluoropropanol derivative. One common method includes the nucleophilic substitution reaction where cyclopentylamine reacts with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoropropanol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The cyclopentylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The trifluoropropanol moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Physicochemical and Pharmacokinetic Differences

- Lipophilicity (logP): Cyclopentylamino analog: Estimated logP ~2.1 (moderate lipophilicity). Cycloheptylamino analog: logP ~2.8 (higher membrane permeability). Cyclopropylamino analog: logP ~1.3 (improved aqueous solubility) .

- Metabolic Stability : Larger substituents (e.g., cycloheptyl) reduce oxidative metabolism, extending half-life. The cyclopentyl group balances stability and clearance .

- Stereochemical Effects: Enantiomers of 3-amino-1,1,1-trifluoropropan-2-ol exhibit opposite optical rotations, suggesting divergent biological activities .

Biological Activity

3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

- Molecular Formula : C8H14F3NO

- Molecular Weight : 197.20 g/mol

- IUPAC Name : this compound

The trifluoropropanol moiety is known for its ability to influence biological interactions due to the electronegative fluorine atoms, which can enhance binding affinities in various biological systems.

Research indicates that this compound may act on multiple biological pathways. Its structural similarity to known pharmacological agents suggests potential interactions with neurotransmitter receptors, particularly in the modulation of pain and inflammation pathways.

Pharmacological Studies

-

Anti-inflammatory Effects :

- In a study involving murine models, the compound was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) to assess its impact on inflammatory markers. The results showed no significant mortality across treatment groups and indicated a dose-dependent response in reducing IL-6 levels post TLR7 stimulation .

- Analgesic Properties :

Comparative Analysis with Other Compounds

| Compound Name | Molecular Weight | Activity Type | Observed Effects |

|---|---|---|---|

| This compound | 197.20 g/mol | Anti-inflammatory/Analgesic | Reduced IL-6 levels; Antiallodynic effects |

| BAY 59-3074 | 415.45 g/mol | Cannabinoid Agonist | Antihyperalgesic; Tolerance development |

| ER-899742 | 300.00 g/mol | Immunomodulator | No significant effect on anti-dsDNA titers |

Case Studies

A notable study on the use of this compound involved its administration in a lupus disease model (NZB/W mice). The compound was found to have no statistically significant effect on anti-dsDNA titers after prolonged treatment but did not induce mortality or serious adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.